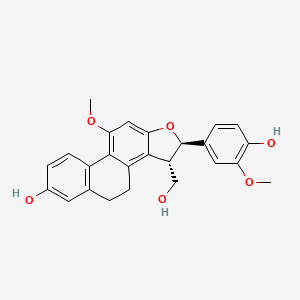
Deacetylpleionesin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deacetylpleionesin C is a natural compound with the molecular formula C25H24O6 and a molecular weight of 420.46 g/mol. It is known for its potential in studying various ailments, particularly breast and lung cancers, by inducing apoptosis and suppressing tumor growth.
Vorbereitungsmethoden
The preparation of Deacetylpleionesin C involves synthetic routes that typically include the use of phenanthro[2,1-b]furan-3-methanol derivatives. The reaction conditions often involve the use of solvents such as acetone, chloroform, dichloromethane, dimethyl sulfoxide (DMSO), and ethyl acetate
Analyse Chemischer Reaktionen
Deacetylpleionesin C undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Deacetylpleionesin C has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions.
Biology: The compound is significant in studying cellular processes, particularly apoptosis.
Medicine: It shows promise in cancer research, especially for breast and lung cancers, by inducing apoptosis and suppressing tumor growth.
Industry: While its industrial applications are limited, it is used in research settings to develop new therapeutic agents.
Wirkmechanismus
The mechanism of action of Deacetylpleionesin C involves inducing apoptosis in cancer cells. It targets specific molecular pathways that lead to programmed cell death, thereby suppressing tumor growth. The exact molecular targets and pathways are still under investigation, but it is known to interact with various cellular proteins and enzymes involved in the apoptotic process.
Vergleich Mit ähnlichen Verbindungen
Deacetylpleionesin C is unique due to its specific structure and biological activity. Similar compounds include:
Phenanthro[2,1-b]furan derivatives: These compounds share a similar core structure but differ in their functional groups.
Lamellarins: These are natural products with a fused pyrrolocoumarin skeleton and exhibit similar biological properties, such as cytotoxic and anti-cancer activities.
In comparison, this compound stands out due to its specific hydroxyl and methoxy substitutions, which contribute to its unique biological activities.
Eigenschaften
Molekularformel |
C25H24O6 |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-10-methoxy-2,3,4,5-tetrahydronaphtho[2,1-e][1]benzofuran-7-ol |
InChI |
InChI=1S/C25H24O6/c1-29-20-10-14(4-8-19(20)28)25-18(12-26)24-17-6-3-13-9-15(27)5-7-16(13)23(17)21(30-2)11-22(24)31-25/h4-5,7-11,18,25-28H,3,6,12H2,1-2H3/t18-,25+/m1/s1 |
InChI-Schlüssel |
XKQDVEXEOLLCBI-CJAUYULYSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@@H](C3=C4CCC5=C(C4=C(C=C3O2)OC)C=CC(=C5)O)CO)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2C(C3=C4CCC5=C(C4=C(C=C3O2)OC)C=CC(=C5)O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


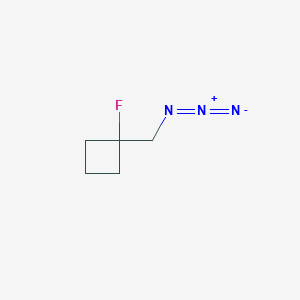

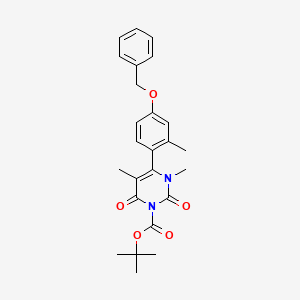
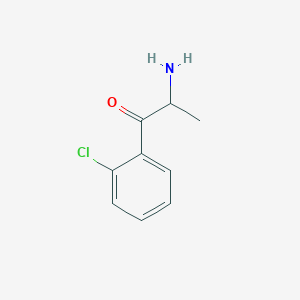
![2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate](/img/structure/B13436946.png)
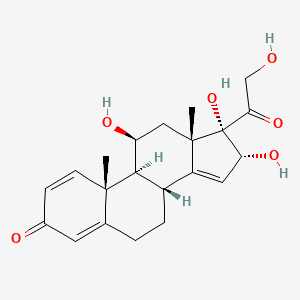



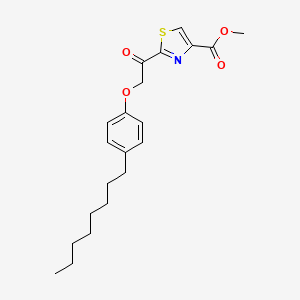
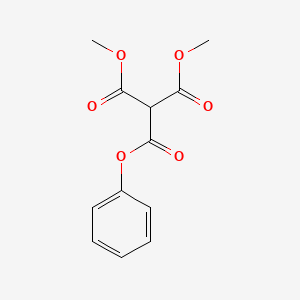
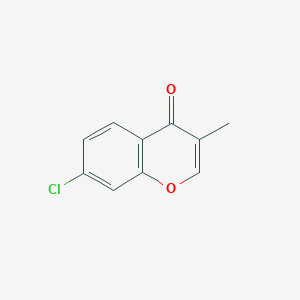
![N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]-phenoxyphosphonamidic acid](/img/structure/B13437009.png)
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]olean-12-en-28-al](/img/structure/B13437011.png)
